Lysinacetylsalicylat
Übersicht
Beschreibung
Es handelt sich um ein nichtsteroidales Antirheumatikum (NSAR) mit analgetischen, entzündungshemmenden, antithrombotischen und antipyretischen Eigenschaften . Diese Verbindung besteht aus der Ammoniumform der Aminosäure Lysin, die mit der konjugierten Base von Aspirin gepaart ist . Es wurde für die intravenöse Verabreichung bei akuten Schmerzen entwickelt, wodurch ein schnellerer Wirkungseintritt im Vergleich zu oralem Aspirin ermöglicht wird .
Wissenschaftliche Forschungsanwendungen
Aspirin DL-Lysin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es aufgrund seiner analgetischen, entzündungshemmenden und antipyretischen Eigenschaften eingesetzt . Es wird auch bei der Behandlung akuter Schmerzen und zur Vorbeugung von Blutgerinnseln, Schlaganfällen und Myokardinfarkten eingesetzt . Darüber hinaus hat sich gezeigt, dass die langfristige Anwendung von Acetylsalicylsäure das Risiko für verschiedene Krebsarten, einschließlich Darmkrebs, Ösophaguskrebs, Brustkrebs, Lungenkrebs, Prostatakrebs, Leberkrebs und Hautkrebs, verringert . Im Bereich der Atemwegserkrankungen wurde die intranasale Verabreichung von Lysin-Aspirin als sicherer und schnellerer Weg zur Behandlung von NSAID-exazerbierten Atemwegserkrankungen vorgeschlagen .
Wirkmechanismus
Aspirin DL-Lysin gilt als Prodrug und muss metabolisiert werden, um seine therapeutischen Eigenschaften zu entfalten . Nach der Verabreichung wird es hydrolysiert, um sich in Lysin- und Acetylsalicylat-Verbindungen zu trennen . Die Acetylsalicylat-Komponente hemmt die Aktivität von Cyclooxygenase I und II, was zu einer verringerten Bildung von Prostaglandinen und Thromboxanen führt . Diese Hemmung führt zu den analgetischen, entzündungshemmenden, antithrombotischen und antipyretischen Wirkungen der Verbindung .
Wirkmechanismus
Target of Action
Lysine acetylsalicylate, also known as aspirin DL-lysine or lysine aspirin, primarily targets the Cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for catalyzing the conversion of arachidonic acid to prostaglandins, which are used as precursors for other substances, particularly thromboxane A2 .
Mode of Action
Lysine acetylsalicylate is considered a prodrug , requiring it to be metabolized before displaying its therapeutic properties . After administration, lysine acetylsalicylate is hydrolyzed, separating into lysine and acetylsalicylate compounds . Acetylsalicylate compounds act as inhibitors of COX-1 and COX-2 enzyme activity, enabling the drug to display its antiplatelet and anti-inflammatory properties .
Biochemical Pathways
The inhibition of COX enzymes by acetylsalicylate compounds leads to a decrease in the production of prostaglandins and thromboxane A2 . Thromboxane A2 is a potent platelet activator, inducing changes in platelets that ultimately promote aggregation and the formation of clots . Prostaglandins are also important mediators of the inflammatory response, with high levels of prostaglandins being seen in inflamed tissues .
Pharmacokinetics
Lysine acetylsalicylate was developed for intravenous administration in acute pain management, enabling faster onset of action compared to oral aspirin . Aspirin is rapidly hydrolyzed into inactive acetate and salicylate by aspirin “esterases,” preferentially in the intestinal epithelium, liver, and blood . The half-life of unmetabolized aspirin in blood is 20–30 min .
Result of Action
The inhibition of COX enzymes by acetylsalicylate compounds leads to a decrease in the production of prostaglandins and thromboxane A2 . This results in reduced inflammation, pain, and fever, as well as decreased platelet aggregation . In addition, blockade of COX-1 increases activation of the leukotriene pathway, resulting in the release of cysteinyl leukotrienes which are potent bronchoconstrictors .
Action Environment
Lysine acetylsalicylate exists as a white, crystalline substance displaying weakly acidic properties . It is generally unstable in a basic medium, readily undergoing a multi-step hydrolysis reaction that is catalyzed by the presence of negatively charged hydroxide ions . Therefore, the pH of the environment can influence the stability and efficacy of lysine acetylsalicylate.
Biochemische Analyse
Biochemical Properties
Lysine acetylsalicylate is considered a prodrug, requiring it to be metabolized before displaying its therapeutic properties . After administration, lysine acetylsalicylate is hydrolyzed, separating into lysine and acetylsalicylate compounds . The acetylsalicylate compound inhibits the cyclo-oxygenase enzyme (COX), which is involved in the production of prostaglandins that cause pain and inflammation .
Cellular Effects
Lysine acetylsalicylate exerts its effects on various types of cells. It inhibits the cyclo-oxygenase enzyme (COX), which is involved in the production of prostaglandins that cause pain and inflammation . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of lysine acetylsalicylate involves its hydrolysis into lysine and acetylsalicylate compounds . The acetylsalicylate compound then inhibits the cyclo-oxygenase enzyme (COX), preventing the production of prostaglandins that cause pain and inflammation .
Temporal Effects in Laboratory Settings
The effects of lysine acetylsalicylate can change over time in laboratory settings. It is generally unstable in a basic medium, readily undergoing a multi-step hydrolysis reaction
Dosage Effects in Animal Models
In animal models, the effects of lysine acetylsalicylate can vary with different dosages
Metabolic Pathways
Lysine acetylsalicylate is involved in metabolic pathways that involve the hydrolysis of the compound into lysine and acetylsalicylate . The acetylsalicylate compound is predominantly metabolized through a conjugation reaction with glycine to form salicyluric acid .
Transport and Distribution
Lysine acetylsalicylate is normally administered intravenously into the blood due to its high water solubility when compared to only acetylsalicylate . This enables aspirin to be released directly into blood circulation, bypassing the need for absorption through the stomach as well as liver metabolism .
Subcellular Localization
Given that it is hydrolyzed into lysine and acetylsalicylate, it is likely that these compounds may localize to different compartments within the cell based on their individual properties and functions .
Vorbereitungsmethoden
Die Herstellung von Aspirin DL-Lysin beinhaltet das Lösen von DL-Lysin in Wasser, um eine Konzentration von 30-35 % Massenanteil zu erreichen, gefolgt von einer Entkeimung, um eine wässrige DL-Lysin-Lösung zu erhalten . Aspirin wird in einem organischen Lösungsmittel gelöst, um eine Konzentration von 18-20 % Massenanteil zu erreichen, gefolgt von einer Entkeimung, um eine organische Aspirin-Lösung zu erhalten . Die wässrige DL-Lysin-Lösung wird dann in einem Massenverhältnis von (1-1,2):1 zu der organischen Aspirin-Lösung gegeben, und die Mischung wird gerührt, um vollständig zu reagieren und Salze von DL-Lysin und Aspirin zu bilden . Die resultierenden Salze werden abgetrennt, mit einem organischen Lösungsmittel gewaschen und getrocknet, um das Endprodukt zu erhalten . Dieses Verfahren ist kostengünstig und ergibt ein hochwertiges, stabiles Produkt .
Analyse Chemischer Reaktionen
Aspirin DL-Lysin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse- und Konjugationsreaktionen. Nach der Verabreichung wird es hydrolysiert, um sich in Lysin- und Acetylsalicylat-Verbindungen zu trennen . Acetylsalicylat wird hauptsächlich durch eine Konjugationsreaktion mit Glycin zu Salicylurilsäure metabolisiert, der Hauptverbindung der Aspirin-Ausscheidung . Die Verbindung hemmt auch die Aktivität von Cyclooxygenase I und II, was zu einer verringerten Bildung von Prostaglandinen und Thromboxanen führt .
Vergleich Mit ähnlichen Verbindungen
Aspirin DL-Lysin ist aufgrund seiner erhöhten Löslichkeit und seines schnelleren Wirkungseintritts im Vergleich zu herkömmlichem Aspirin einzigartig . Ähnliche Verbindungen umfassen andere Formen von Acetylsalicylsäure, wie z. B. Natriumacetylsalicylat und Calciumacetylsalicylat . Diese Verbindungen zeigen ebenfalls analgetische, entzündungshemmende und antipyretische Eigenschaften, unterscheiden sich jedoch in ihrer Löslichkeit und den Verabreichungswegen . So ist Natriumacetylsalicylat besser in Wasser löslich, während Calciumacetylsalicylat aufgrund seiner langsameren Freisetzungseigenschaften verwendet wird .
Eigenschaften
IUPAC Name |
2-acetyloxybenzoic acid;2,6-diaminohexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCTCGUOQYZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886518 | |
Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50886518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62952-06-1 | |
Record name | Aspisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62952-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50886518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-lysine mono(o-acetoxybenzoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPIRIN DL-LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JJ274J145 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.